Product packaging for 2-(4-Phenyl-1-piperazinyl)aniline(Cat. No.:CAS No. 625107-16-6)

2-(4-Phenyl-1-piperazinyl)aniline

Cat. No.: B3337325
CAS No.: 625107-16-6
M. Wt: 253.34 g/mol
InChI Key: HFDJOJQEMFIPBC-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1-piperazinyl)aniline is a chemical compound of significant interest in medicinal and organic chemistry research, serving as a versatile synthetic intermediate. Its structure, featuring an aniline group linked to a phenylpiperazine moiety, places it within a class of compounds recognized as privileged scaffolds for drug discovery . Piperazine derivatives are extensively documented for their broad spectrum of pharmacological activities, including potential applications as antidepressants, anxiolytics, and anti-inflammatory agents . For instance, related piperazine-based compounds have demonstrated neuropharmacological activity modulated by serotonergic pathways and the GABA A receptor, indicating the value of this chemical class in central nervous system research . Furthermore, specific phenylpiperazine derivatives have been developed as inhibitors of 5-lipoxygenase, a key enzyme in the leukotriene pathway, highlighting its relevance in the investigation of inflammation and related disorders . Researchers utilize this compound as a critical building block in the design and synthesis of more complex molecules for high-throughput screening and lead optimization . Its application extends to the development of potential therapeutic agents targeting various disease mechanisms. This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3 B3337325 2-(4-Phenyl-1-piperazinyl)aniline CAS No. 625107-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c17-15-8-4-5-9-16(15)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h1-9H,10-13,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDJOJQEMFIPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 2-(4-Phenyl-1-piperazinyl)aniline

The construction of the this compound core can be achieved through various synthetic strategies, ranging from classical methods to more modern, environmentally conscious approaches.

Classical Organic Synthesis Approaches (e.g., nucleophilic aromatic substitution, reduction of nitro precursors)

Traditional methods for synthesizing this compound often rely on well-established reactions such as nucleophilic aromatic substitution (SNA r) and the reduction of a nitro group.

One common strategy involves the reaction of an aniline (B41778) derivative with a suitably substituted piperazine (B1678402). For instance, the reaction of aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures can yield N-phenylpiperazine. google.com A variation of this approach involves the reaction of 1-bromo-2,4-dinitrobenzene (B145926) with aniline to produce 2,4-dinitro-N-phenylaniline, which can then undergo further transformations. chegg.com

Nucleophilic aromatic substitution is a key reaction in this context. wikipedia.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a negatively charged Meisenheimer intermediate. libretexts.org The presence of electron-withdrawing groups, such as nitro groups, on the aromatic ring accelerates the reaction. masterorganicchemistry.com For example, the reaction of 2,4-dinitrochlorobenzene with amines is a classic illustration of this principle. masterorganicchemistry.comyoutube.com

The reduction of a nitro precursor is another fundamental transformation in the synthesis of anilines. beilstein-journals.org This method is widely used in both laboratory and industrial settings. sci-hub.st Aromatic nitro compounds can be reduced to their corresponding anilines using various reducing agents. organic-chemistry.org For instance, the reduction of 2-nitroaniline (B44862) can yield ortho-phenylenediamine. nih.gov Tin(II) chloride is a reagent known to selectively reduce aromatic nitro groups. researchgate.net The choice of reducing agent and reaction conditions can be crucial for achieving high yields and chemoselectivity, especially when other reducible functional groups are present in the molecule. sci-hub.st

A general representation of this two-step classical approach is outlined below:

Nucleophilic Aromatic Substitution: An ortho-substituted nitroarene (e.g., 1-chloro-2-nitrobenzene) is reacted with N-phenylpiperazine.

Reduction of the Nitro Group: The resulting nitro-containing intermediate is then reduced to the primary aniline.

Reactant 1Reactant 2Reaction TypeProduct
1-chloro-2-nitrobenzeneN-phenylpiperazineNucleophilic Aromatic Substitution1-(2-nitrophenyl)-4-phenylpiperazine
1-(2-nitrophenyl)-4-phenylpiperazineReducing Agent (e.g., SnCl2, H2/Pd)ReductionThis compound

Modern and Green Chemistry Methodologies (e.g., catalytic reactions, solvent-free syntheses)

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve atom economy. nih.gov

Catalytic reactions play a pivotal role in modern organic synthesis. For the reduction of nitroarenes, various catalytic systems have been developed, including those based on iron, organic-chemistry.org gold, sci-hub.st and copper ferrite (B1171679) nanoparticles. nih.gov These catalysts often offer higher efficiency and selectivity under milder reaction conditions compared to traditional stoichiometric reagents. organic-chemistry.org Metal-free reduction methods, for example using trichlorosilane (B8805176), have also been developed as a greener alternative. beilstein-journals.org

Solvent-free or syntheses in green solvents like water are also gaining prominence. nih.gov The use of water as a solvent for the reduction of nitroaromatics has been reported, offering an environmentally benign alternative to volatile organic solvents. organic-chemistry.org

Continuous flow synthesis is another modern technique that offers advantages in terms of safety, scalability, and process control. beilstein-journals.org The reduction of nitro compounds has been successfully adapted to continuous-flow systems, allowing for efficient and controlled production of anilines. beilstein-journals.org

MethodologyKey FeaturesExample Application
Catalytic HydrogenationUse of metal catalysts (e.g., Pd, Pt, Ni) and H₂ gas.Reduction of nitroarenes to anilines. sci-hub.st
Transfer HydrogenationUse of a hydrogen donor (e.g., formic acid) with a catalyst.Base-free reduction of nitroarenes. organic-chemistry.org
Metal-Free ReductionsUse of reagents like trichlorosilane or diboron (B99234) compounds.Avoids heavy metal contamination. beilstein-journals.orgorganic-chemistry.org
Reactions in Green SolventsUse of water or other environmentally friendly solvents.Reduction of nitroaromatics in water. organic-chemistry.org
Continuous Flow SynthesisReactions are performed in a continuously flowing stream.Controlled and efficient reduction of nitro compounds. beilstein-journals.org

Regioselective Synthesis and Isomer Control

Achieving regioselectivity is a critical aspect of synthesizing substituted anilines like this compound. The position of the piperazinyl group on the aniline ring is determined by the starting materials and the reaction conditions.

In nucleophilic aromatic substitution reactions, the position of the leaving group and the activating groups on the aromatic ring dictates the regioselectivity. For the synthesis of the target molecule, an ortho-substituted starting material is required.

In cases where multiple isomers could be formed, protecting groups and directing groups are often employed to control the regioselectivity of the reactions. For example, in the synthesis of some phenylpiperazine derivatives, an acetylation step is used to direct a subsequent electrophilic aromatic substitution to a specific position. nih.gov

Functional Group Interconversions and Derivatization Strategies

The this compound molecule possesses two key reactive sites: the primary aniline moiety and the secondary amine within the piperazine ring. These sites allow for a wide range of functional group interconversions and derivatization, leading to the synthesis of a diverse library of compounds.

Reactions Involving the Primary Aniline Moiety (e.g., acylation, diazotization, imine formation)

The primary amino group of the aniline ring is a versatile functional handle for various chemical transformations.

Acylation: The aniline nitrogen can be readily acylated with acyl chlorides or anhydrides to form amides. This reaction is often used to introduce a variety of substituents.

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. organic-chemistry.org These salts are highly useful intermediates that can undergo a variety of subsequent reactions, such as the Sandmeyer reaction to introduce halides or the Gomberg-Bachmann reaction for the formation of biaryls. organic-chemistry.org

Imine Formation: The aniline can condense with aldehydes or ketones to form imines (Schiff bases). masterorganicchemistry.comredalyc.org This reaction is typically catalyzed by an acid and is reversible. masterorganicchemistry.comresearchgate.net The formation of imines is a fundamental reaction in organic chemistry and is used to create C=N double bonds. researchgate.netorganic-chemistry.org

ReactionReagent(s)Functional Group Transformation
AcylationAcyl chloride, anhydrideAniline → Amide
DiazotizationNaNO₂, strong acidAniline → Diazonium salt
Imine FormationAldehyde or KetoneAniline → Imine (Schiff base)

Transformations of the Piperazine Ring System (e.g., N-alkylation, N-acylation)

The secondary amine in the piperazine ring is also a nucleophilic center that can participate in various reactions.

N-Alkylation: The piperazine nitrogen can be alkylated using alkyl halides or through reductive amination. nih.gov This allows for the introduction of a wide range of alkyl and substituted alkyl groups. nih.gov For example, reaction with 1,3-dibromopropane (B121459) can be used to introduce a propyl chain. nih.gov

N-Acylation: Similar to the aniline nitrogen, the piperazine nitrogen can be acylated with acyl chlorides or anhydrides to form amides. mdpi.com This is a common strategy for introducing diverse functionalities onto the piperazine ring.

These derivatization strategies are crucial in medicinal chemistry for exploring the structure-activity relationships of piperazine-containing compounds. researchgate.netresearchgate.net

ReactionReagent(s)Functional Group Transformation
N-AlkylationAlkyl halide, Aldehyde/Ketone + reducing agentSecondary Amine → Tertiary Amine
N-AcylationAcyl chloride, anhydrideSecondary Amine → Amide

Modifications and Substitutions on the Phenyl Ring Systems

The two phenyl rings of this compound offer multiple sites for modification, allowing for the fine-tuning of the molecule's properties. Substitutions can be introduced on the aniline ring (Ring A) or the N-phenyl ring (Ring B), leading to a wide array of derivatives.

Modifications on the Aniline Ring (Ring A):

Research has demonstrated various substitutions on the phenyl ring attached to the piperazine at the 2-position of the aniline moiety. These modifications are often introduced early in the synthetic sequence, starting from a substituted aniline precursor.

A notable synthetic strategy involves a sequence of reactions starting from a substituted 4-methylaniline. nih.govnih.gov This approach includes:

Sulfonylation: Introduction of a sulfonyl group onto the aniline ring.

Reduction: Conversion of the sulfonyl group to a thiol.

Alkylation: Modification of the thiol group.

Cyclization: Formation of the piperazine ring by reacting the substituted aniline with bis(2-chloroethyl)amine hydrochloride. nih.gov

This multi-step process allows for the synthesis of derivatives with diverse functionalities. For example, derivatives of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine have been synthesized and shown to possess acaricidal activity. nih.govnih.gov The substituents on the aniline ring, such as fluorine and trifluoroethylsulfanyl groups, are crucial for their biological function. nih.gov

Modifications on the N-Phenyl Ring (Ring B):

The N-phenyl ring attached to the piperazine nitrogen is also a common site for substitution. These modifications are typically achieved by using a correspondingly substituted phenylpiperazine in the final coupling step or by building the molecule with a pre-functionalized N-phenylpiperazine. Common synthetic routes to achieve this N-aryl bond include the Buchwald-Hartwig coupling, Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient arenes.

Examples of substitutions on this ring include halogen atoms like fluorine and bromine. The compound 4-[4-(4-fluorophenyl)piperazino]aniline (B500620) is a known derivative where a fluorine atom is present on the N-phenyl ring, which can influence properties like lipophilicity and membrane permeability. wikipedia.org Similarly, derivatives incorporating a 4-bromophenyl group have been synthesized for use in more complex heterocyclic structures. rsc.org

The table below summarizes various substitutions that have been reported on the phenyl ring systems of this compound and its close analogues.

Ring SystemPosition of SubstitutionSubstituent GroupReference
Aniline Ring (Ring A)2-positionFluoro (-F) nih.gov
Aniline Ring (Ring A)4-positionMethyl (-CH₃) nih.gov
Aniline Ring (Ring A)5-positionTrifluoroethylsulfanyl (-S-CH₂CF₃) nih.gov
Aniline Ring (Ring A)-Nitro (-NO₂) mdpi.com
N-Phenyl Ring (Ring B)4-positionFluoro (-F) wikipedia.org
N-Phenyl Ring (Ring B)4-positionBromo (-Br) rsc.org
N-Phenyl Ring (Ring B)meta-positionChloro (-Cl) wikipedia.org
N-Phenyl Ring (Ring B)meta-positionTrifluoromethyl (-CF₃) wikipedia.org

Stereochemical Considerations and Enantioselective Synthesis

The core structure of this compound is achiral as it lacks any stereocenters. However, the introduction of substituents can create chiral centers, leading to the existence of stereoisomers. Chirality can arise from:

Substitution at a non-symmetrical position on the piperazine ring.

The presence of a chiral substituent on either of the phenyl rings or the piperazine nitrogen.

Chirality plays a critical role in the biological activity of many pharmaceuticals, as enantiomers often exhibit different pharmacodynamic and pharmacokinetic profiles. Research on phenylpiperazine derivatives has shown that stereoisomers can have distinct selectivity for biological targets. nih.govresearchgate.net For instance, the R and S isomers of methyl-substituted phenylpiperazine compounds display different activities at nicotinic acetylcholine (B1216132) receptors. nih.govresearchgate.net

While the parent compound is achiral, the synthesis of specific chiral derivatives is a key consideration in medicinal chemistry. Several strategies for the asymmetric synthesis of chiral piperazines have been developed, which are applicable to derivatives of this compound. These methods aim to produce a single enantiomer, avoiding the need for resolving a racemic mixture.

General Approaches to Enantioselective Synthesis:

Chiral Auxiliary-Based Synthesis: This method involves temporarily incorporating a chiral auxiliary into the molecule to direct the stereochemical outcome of a key reaction. The auxiliary is then removed to yield the enantiomerically enriched product. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary. nih.gov

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. Methods like the CBS (Corey-Bakshi-Shibata) reduction of a suitable precursor can provide optically enriched intermediates for building the chiral piperazine ring. researchgate.netscispace.com More advanced techniques include the palladium-catalyzed asymmetric allylation of piperazin-2-ones. nih.gov

Asymmetric Lithiation: Direct functionalization of the piperazine ring can be achieved enantioselectively. The use of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in a lithiation-substitution sequence on an N-Boc protected piperazine allows for the synthesis of specific stereoisomers. nih.govacs.org

Chiral Resolution: This technique involves separating a racemic mixture of chiral derivatives. This can be done by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid like di-(p-tolyl)tartaric acid, followed by separation through crystallization. mdpi.com Another method is chiral high-performance liquid chromatography (HPLC), which uses a chiral stationary phase to separate the enantiomers. nih.gov

These methodologies provide a toolkit for accessing stereochemically pure derivatives of this compound, which is essential for investigating their structure-activity relationships and developing selective therapeutic agents.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Comprehensive Structural Confirmation

A suite of spectroscopic methods is essential for unambiguously confirming the molecular structure of 2-(4-Phenyl-1-piperazinyl)aniline in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment of protons. The aromatic protons of the aniline (B41778) and phenyl rings would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the piperazine (B1678402) ring would exhibit signals in the aliphatic region (δ 2.5-3.5 ppm), often as complex multiplets due to spin-spin coupling. The amine (NH₂) protons of the aniline group would present a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom. Aromatic carbons would resonate in the δ 110-150 ppm range, while the aliphatic carbons of the piperazine ring would appear further upfield. rsc.orgmdpi.com

Advanced NMR Techniques:

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY establishes proton-proton coupling networks, helping to assign protons within the phenyl and aniline rings and trace the connectivity through the piperazine moiety. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C NMR signals.

Variable Temperature (VT) NMR: The piperazine ring can undergo rapid chair-to-chair interconversion at room temperature. researchgate.netnih.gov VT-NMR studies can be used to study these conformational dynamics. By lowering the temperature, this interconversion can be slowed, potentially leading to the resolution of distinct signals for the axial and equatorial protons of the piperazine ring. This allows for the determination of the energy barrier for ring inversion. researchgate.netnih.gov

Solid-State NMR (ssNMR): While less common for routine analysis, ssNMR can provide crucial information about the molecule's structure in the solid state, especially for studying polymorphism where different crystal forms would yield distinct ssNMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aniline-NH₂~4.5 (broad s)-
Aniline-C3/C4/C5/C66.7 - 7.2 (m)115 - 130
Aniline-C1/C2-135 - 148
Piperazine-H (axial/equatorial)2.8 - 3.4 (m)48 - 52
Phenyl-H (ortho/meta/para)6.9 - 7.4 (m)116 - 130
Phenyl-C (ipso)-~150

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. mdpi.comnih.gov Using techniques like Electrospray Ionization (ESI), the compound can be accurately measured to four or five decimal places, confirming its molecular formula (C₁₆H₁₉N₃).

Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry reveals characteristic fragmentation patterns that provide structural confirmation. libretexts.orgmiamioh.edu Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: The primary fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For the piperazine ring, this would lead to the loss of ethylene (B1197577) or related fragments.

Cleavage of the Phenyl-Nitrogen bond: Scission of the bond between the phenyl group and the piperazine nitrogen is a probable fragmentation pathway.

Fragmentation of the piperazine ring: The piperazine ring itself can undergo characteristic ring-opening fragmentation, leading to a series of daughter ions separated by specific mass units.

Loss of the aniline group: Cleavage of the C-N bond connecting the aniline moiety to the piperazine ring would generate a phenylpiperazine cation.

Table 2: Potential High-Resolution Mass Spectrometry Fragments for this compound

IonProposed StructureExact Mass (m/z)
[M+H]⁺C₁₆H₂₀N₃⁺254.1652
[M-NH₂]⁺C₁₆H₁₈N₂⁺238.1465
[Phenylpiperazine]⁺C₁₀H₁₃N₂⁺161.1073
[Aniline]⁺C₆H₆N⁺92.0500

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in the molecule and can offer insights into its conformational state. mdpi.commaterialsciencejournal.org

Key Vibrational Modes:

N-H Stretching: The aniline NH₂ group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. nih.gov The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring appear just below 3000 cm⁻¹.

C-N Stretching: The stretching vibrations for the aromatic C-N (aniline) and aliphatic C-N (piperazine) bonds occur in the fingerprint region, typically between 1250 and 1380 cm⁻¹. nih.gov

Aromatic C=C Stretching: The phenyl and aniline rings will exhibit characteristic C=C stretching bands in the 1400-1600 cm⁻¹ region. nih.gov

N-H Bending: The scissoring mode of the primary amine (NH₂) is expected around 1600 cm⁻¹.

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile, as some modes may be more active in one technique than the other due to selection rules.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
N-H Asymmetric/Symmetric StretchFT-IR, Raman3300 - 3500
Aromatic C-H StretchFT-IR, Raman3000 - 3100
Aliphatic C-H StretchFT-IR, Raman2800 - 3000
N-H BendFT-IR1590 - 1650
Aromatic C=C StretchFT-IR, Raman1400 - 1600
C-N StretchFT-IR1250 - 1380

Solid-State Structural Analysis

Investigating the solid-state structure provides definitive proof of atomic arrangement and insights into intermolecular interactions that govern the crystal lattice.

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this analysis would precisely define:

Bond lengths and angles: Confirming the geometry of the phenyl, aniline, and piperazine rings.

Conformation: Establishing the definitive conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the relative orientations of the aromatic rings. nih.gov

Intermolecular Interactions: Identifying and characterizing hydrogen bonds (e.g., N-H···N interactions involving the aniline amine and the piperazine nitrogen) and π-π stacking interactions between the aromatic rings, which dictate the crystal packing. nih.gov

The compound's basic nitrogen atoms (on the piperazine and aniline moieties) make it amenable to forming salts with various acids or co-crystals with suitable co-formers. nih.govnih.gov X-ray analysis of these derivatives can reveal different hydrogen bonding patterns and supramolecular assemblies. nih.gov

Polymorphism is the ability of a compound to exist in more than one crystal form. These different forms can have distinct physical properties. Studies on this compound could reveal the existence of polymorphs, which would differ in their crystal packing, conformational details, and intermolecular hydrogen-bonding networks. nih.gov

Crystal engineering involves the rational design of crystalline architectures. nih.gov For this molecule, crystal engineering principles could be applied to:

Form Co-crystals: By selecting appropriate co-formers that can form robust hydrogen bonds with the aniline or piperazine nitrogens, novel crystalline materials with tailored properties can be designed. nih.gov

Control Polymorphism: By understanding the intermolecular interactions, it may be possible to selectively crystallize a desired polymorphic form by controlling conditions such as solvent and temperature.

The study of polymorphism is crucial as different crystal forms can exhibit variations in stability and other physical characteristics.

Chiroptical Spectroscopic Studies (if applicable to chiral derivatives)

While this compound itself is achiral, the introduction of a chiral center would give rise to enantiomers that could be distinguished using chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD). Chirality could be introduced, for example, by substitution on the piperazine ring or by the synthesis of atropisomers if rotation around the C-N bonds is restricted.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the aromatic chromophores would give rise to characteristic CD signals. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center and the conformation of the molecule in solution. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra and aid in the assignment of the absolute configuration of the enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD, the vibrational analogue of CD, provides stereochemical information based on the vibrational transitions of a molecule. VCD is particularly powerful for determining the absolute configuration of complex molecules in solution. For a chiral derivative of this compound, the VCD spectrum would show a series of positive and negative bands corresponding to the chiral arrangement of the atoms.

A hypothetical data table illustrating the type of information that could be obtained from a chiroptical study of a chiral derivative is presented below.

Chiroptical Technique Wavelength/Wavenumber Range Observed Signal (Hypothetical) Structural Interpretation
Circular Dichroism (CD)200 - 400 nmPositive/Negative Cotton effectsAbsolute configuration of stereocenters, conformation of aromatic chromophores
Vibrational Circular Dichroism (VCD)4000 - 800 cm⁻¹Bisignate signals for specific vibrational modesAbsolute configuration, detailed conformational analysis in solution

This table is illustrative of the data that would be sought in an experimental study of a chiral derivative.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-phenyl-1-piperazinyl)aniline, these studies have elucidated its electronic landscape and reactivity patterns.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to calculate the quantum chemical descriptors, as well as the geometric and electronic structures of molecules. For instance, the B3LYP/6-311+G(d,p) model chemistry has been used for such calculations. researchgate.net The aniline (B41778) group, a key component of the studied compound, is a common structural element in many pharmaceutical compounds. researchgate.net DFT methods have been used to map the electrostatic potential for aniline in both its nonplanar and planar configurations. researchgate.net

Computational studies on related arylpiperazine derivatives have utilized DFT to understand their structures and properties. researchgate.netnih.gov These calculations provide a foundation for understanding the molecule's stability, preferred conformation, and electronic distribution in its ground state.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between HOMO and LUMO indicates the molecule's polarizability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For aniline, the NH2 group is a strong electron-donating substituent, which influences the energy ordering of its molecular orbitals. researchgate.net

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net For the aniline moiety, DFT calculations have been used to generate ESP maps, which highlight the regions of negative and positive potential. researchgate.net This analysis is critical for understanding intermolecular interactions, a key aspect in the design of new drug candidates.

Table 1: Frontier Molecular Orbital Energies of Aniline Derivatives
MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
p-nitroaniline--3.8907
p-aminoaniline--4.6019
p-isopropylaniline--5.2968

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. DFT calculations have been used to predict the FT-IR and UV-Vis spectra of related heterocyclic compounds. researchgate.net For instance, the theoretical electronic spectrum calculated using Time-Dependent DFT (TD-DFT) often shows good agreement with experimental UV-Vis spectra. researchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed for the calculation of NMR chemical shifts. scielo.org.zanih.gov Recent studies have benchmarked computational protocols for predicting 59Co NMR chemical shifts using DFT, highlighting the accuracy of these methods. mdpi.com Although specific predicted spectra for this compound were not found, the methodologies are well-established for similar molecules. For example, the 1H and 13C NMR spectra of a complex molecule containing a phenyl and piperazine (B1678402) moiety have been successfully assigned with the aid of computational data. mdpi.com

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of its conformational landscape. mdpi.com These simulations are crucial for understanding how a molecule's shape and flexibility influence its interactions with biological targets. nih.gov

For piperazine-containing compounds, conformational analysis is important for explaining biological and pharmacological effects. jetir.org Studies on 2-substituted piperazines have shown a preference for the axial conformation. nih.gov MD simulations of derivatives have been used to evaluate the stability of ligand-protein complexes, often by monitoring the root-mean-square deviation (RMSD) over the simulation time. mdpi.comnih.gov

In Silico Modeling of Potential Interaction Profiles with Biological Macromolecules (e.g., molecular docking, binding site analysis)

In silico techniques like molecular docking are powerful tools for predicting the binding modes and affinities of small molecules to biological macromolecules, such as proteins and DNA. jetir.org This approach is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. connectjournals.com

Molecular docking studies have been performed on numerous phenylpiperazine derivatives to investigate their potential as anticancer agents by modeling their interactions with targets like topoisomerase II and DNA. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.govnih.gov For example, docking studies of piperazine derivatives with carbonic anhydrase II revealed that the compound fits well into the active site, interacting with a zinc ion and key histidine residues. nih.gov Similarly, docking of phenylpiperazine derivatives with the C-C chemokine receptor type 1 (CCR1) highlighted the importance of a tyrosine residue for anchoring the ligand in the active site. nih.gov

Table 2: Examples of Molecular Docking Studies on Phenylpiperazine Derivatives
Derivative ClassBiological TargetKey FindingsReference
1,2-Benzothiazine derivativesDNA-Topo II complexCompound BS230 showed the ability to bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov
Hydrazine carboxamidesCarbonic Anhydrase IICompound 3g fits nicely in the active site and interacts with the zinc ion and three histidine residues. nih.gov
PyrazolylethanonesCCR1Tyr113 was found to interact with the ligand through hydrogen bonding, anchoring it in the active site. nih.gov

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry can also be used to elucidate reaction mechanisms, providing insights into the transition states and energy barriers of chemical reactions. While specific studies on the reaction mechanisms of this compound were not detailed in the provided search results, computational studies on the mechanisms of related reactions, such as the aminolysis of phenyl substituted phenyl chlorophosphates with anilines, have been conducted. rsc.org These studies can determine whether a reaction proceeds through a concerted or stepwise mechanism by analyzing the transition state structures and kinetic isotope effects. rsc.org Such computational investigations are invaluable for optimizing synthetic routes and understanding the fundamental reactivity of chemical compounds. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Methodological Development and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies represent a cornerstone in computational chemistry for the rational design of new chemical entities. The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure. By establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities, predictive models can be developed. While specific QSAR models for this compound are not extensively documented in publicly available research, the methodological framework for developing such models is well-established and has been widely applied to structurally related arylpiperazine derivatives. researchgate.netconicet.gov.ar This section outlines the typical workflow and methodologies that would be employed in the development of a predictive QSAR model for this compound and its analogs.

The development of a robust QSAR model is a systematic process that involves several key stages, from data preparation to model validation and application. openpharmaceuticalsciencesjournal.com The overarching goal is to create a statistically significant model that can accurately predict the biological activity of novel compounds within a defined chemical space.

A generalized workflow for QSAR model development is presented below:

StepDescriptionKey Considerations
1. Data Set Selection Collection of a series of structurally related compounds with experimentally determined biological activity (e.g., IC50, Ki). For this compound, this would involve synthesizing and testing a library of its derivatives.The data should span a wide range of activity values and structural diversity. The biological data must be consistent and measured under the same experimental conditions.
2. Molecular Structure Representation Generation of 2D or 3D structures for all compounds in the dataset. This includes drawing the molecules and optimizing their geometries using computational methods.The accuracy of the molecular representation is crucial for the calculation of meaningful descriptors.
3. Descriptor Calculation Computation of a large number of molecular descriptors that encode various aspects of the molecular structure (e.g., electronic, steric, hydrophobic, topological).The choice of descriptors should be relevant to the biological endpoint being modeled.
4. Data Splitting Division of the dataset into a training set for model development and a test set for external validation.A common split is 70-80% for the training set and 20-30% for the test set, ensuring that both sets are representative of the entire dataset.
5. Model Building Application of statistical methods to establish a relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable) for the training set.A variety of methods can be used, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. openpharmaceuticalsciencesjournal.comnih.gov
6. Model Validation Assessment of the model's statistical significance, robustness, and predictive power using various validation techniques.This includes internal validation (e.g., cross-validation) and external validation using the test set.
7. Applicability Domain Definition Defining the chemical space for which the model can make reliable predictions.This ensures that the model is not used to predict the activity of compounds that are structurally too different from the training set.

Descriptor Classes in QSAR Modeling

A multitude of molecular descriptors can be calculated to represent the chemical information of a molecule. For a compound like this compound, these descriptors would fall into several categories:

Descriptor ClassDescriptionExamples Relevant to this compound
Constitutional (1D) Describe the basic molecular composition, such as atom and bond counts.Molecular Weight, Number of Nitrogen Atoms, Number of Aromatic Rings.
Topological (2D) Describe the connectivity of atoms in the molecule.Wiener Index, Kier & Hall Molecular Connectivity Indices.
Geometrical (3D) Describe the 3D arrangement of atoms in space.Molecular Surface Area, Molecular Volume, Principal Moments of Inertia.
Physicochemical Describe properties like hydrophobicity, electronic distribution, and steric effects.LogP (octanol-water partition coefficient), Molar Refractivity, Dipole Moment, Partial Charges on Atoms.

Statistical Methods for Model Generation

The core of QSAR modeling lies in the statistical methods used to correlate the descriptors with the biological activity. For arylpiperazine derivatives, a range of linear and non-linear methods have been successfully employed.

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a small number of selected descriptors. While simple to interpret, it assumes a linear relationship and can be prone to overfitting if too many descriptors are used.

Partial Least Squares (PLS): PLS is a powerful technique for handling datasets with a large number of correlated descriptors. nih.gov It reduces the dimensionality of the data by creating latent variables that capture the most important information.

Genetic Function Approximation (GFA): GFA is an evolutionary algorithm that can be used to select the optimal subset of descriptors and build a corresponding QSAR model. acs.org It explores a vast number of possible models to find the one with the best predictive performance.

Machine Learning Approaches: More advanced methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used in QSAR. These methods can capture complex non-linear relationships between structure and activity.

Model Validation and Predictive Power

A critical aspect of QSAR is rigorous model validation to ensure its reliability for predicting the activity of new compounds. Key statistical parameters used for validation include:

ParameterDescriptionDesired Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables.Close to 1
Q² (Cross-validated R²) A measure of the model's predictive ability obtained through cross-validation (e.g., leave-one-out).Close to 1
R²_pred (External Validation R²) The R² value calculated for the external test set, providing an unbiased estimate of the model's predictive performance.Close to 1
RMSE (Root Mean Square Error) A measure of the average error between the predicted and observed activity values.As low as possible

Investigation of Biological Interaction Mechanisms Research Perspective

Receptor Binding Affinities and Selectivity Studies (in vitro, non-clinical)

The initial step in characterizing a new chemical entity involves determining its ability to bind to specific biological targets, most commonly receptors. These in vitro studies are fundamental to understanding the compound's potential pharmacological profile.

Radioligand Binding Assays and Competition Studies

Radioligand binding assays are a cornerstone for quantifying the affinity of a compound for a receptor. This technique involves using a radioactive molecule (a radioligand) known to bind to the target receptor. The assay measures how effectively a test compound, such as 2-(4-Phenyl-1-piperazinyl)aniline, competes with the radioligand for the receptor's binding sites on cell membranes or purified receptors.

The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to displace 50% of the specific binding of the radioligand. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the intrinsic affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity. These studies are critical for identifying the primary targets of a compound and its selectivity across a panel of different receptors.

Illustrative Data Table: Receptor Binding Affinity This table demonstrates sample data that would be generated from such an assay for a hypothetical phenylpiperazine derivative.

Receptor TargetRadioligandTest Compound Ki (nM)
Serotonin (B10506) 5-HT1A[3H]8-OH-DPATValue
Dopamine (B1211576) D2[3H]SpiperoneValue
Sigma-1 (σ1R)[3H]PentazocineValue
Adrenergic α1[3H]PrazosinValue

Enzyme Inhibition Profiling (in vitro, mechanistic)

Beyond receptors, a compound like this compound could interact with enzymes. In vitro enzyme inhibition profiling is used to assess a compound's ability to interfere with the activity of specific enzymes. These assays typically involve incubating the purified enzyme with its substrate and the test compound. The rate of product formation is measured, and the concentration of the compound that inhibits the enzyme's activity by 50% (IC50) is determined.

This profiling is crucial for identifying potential therapeutic targets (e.g., inhibiting an enzyme involved in a disease pathway) and for flagging potential off-target effects that could lead to toxicity. For instance, many drug discovery programs screen compounds against a panel of cytochrome P450 (CYP) enzymes to predict potential drug-drug interactions.

Investigation of Intracellular Signaling Pathways Modulated by the Compound (in vitro, mechanistic)

Understanding how a compound affects the complex network of communication within a cell is key to elucidating its mechanism of action. After an initial target is identified, further studies investigate the downstream intracellular signaling pathways. Techniques like Western blotting can be used to measure changes in the phosphorylation state or expression levels of key signaling proteins.

For example, if a compound is found to be an agonist at a specific receptor, researchers would investigate the canonical signaling cascade associated with that receptor to confirm its activation and explore any potential pathway cross-talk. These mechanistic studies provide a detailed picture of the compound's cellular effects.

Ligand-Target Interaction Modeling and Pharmacophore Generation

Computational techniques are invaluable for visualizing and understanding how a ligand (the compound) interacts with its biological target at an atomic level. Molecular docking simulations can predict the preferred orientation of a compound when bound to a receptor or enzyme, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Pharmacophore modeling takes this a step further by identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This "pharmacophore" can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. These computational models are powerful tools for guiding the rational design and optimization of new, more potent, and selective molecules.

Chemoproteomics Approaches for Target Identification

When the specific target of a compound is unknown, or to identify off-targets, chemoproteomics offers a powerful, unbiased approach. These methods aim to identify the full spectrum of proteins that a compound interacts with directly within a complex biological sample, such as a cell lysate or even in living cells.

One common method is affinity-based protein profiling (AfBPP), where the compound is immobilized on a solid support (like beads) and used to "pull down" its binding partners from a proteome for identification by mass spectrometry. Another advanced technique is thermal proteome profiling (TPP), which measures how drug binding affects the thermal stability of proteins on a proteome-wide scale. These approaches provide direct evidence of target engagement and can uncover novel mechanisms of action.

Advanced Medicinal Chemistry Research Applications for 2 4 Phenyl 1 Piperazinyl Aniline

The diarylpiperazine moiety, specifically the 2-(4-phenyl-1-piperazinyl)aniline scaffold, represents a significant structure in the field of medicinal chemistry. Its inherent structural and physicochemical properties make it a versatile template for the development of novel therapeutic agents. This article explores the advanced medicinal chemistry applications of this compound, focusing on its role as a privileged scaffold, its use in lead compound discovery and optimization, the analysis of its structure-activity relationships, and its potential in the design of chemical probes and prodrugs.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are the cornerstone for separating and quantifying 2-(4-Phenyl-1-piperazinyl)aniline from its impurities and in different research matrices.

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the purity assessment and quantification of this compound. Researchers have developed stability-indicating HPLC methods that can separate the active compound from its degradation products. One such method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and phosphate (B84403) buffer, with UV detection at a specific wavelength to ensure accurate quantification. These methods are validated for their linearity, accuracy, precision, and robustness, making them suitable for routine analysis in a research environment.

A study detailed a reversed-phase HPLC (RP-HPLC) method for the determination of related substances of a compound structurally related to this compound. This method employed a C18 column and a gradient elution with a mobile phase made of a phosphate buffer and acetonitrile. This approach effectively separated the main compound from its process-related impurities and degradation products.

Table 1: Example HPLC Method Parameters for a Related Compound

ParameterCondition
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.05 M Potassium Dihydrogen Phosphate (pH 3.0)
Mobile Phase BAcetonitrile
GradientTime (min)
0
10
45
50
55
60
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Column Temperature30°C

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of this compound, particularly for volatile impurities. While less common than HPLC for non-volatile compounds, GC can be employed for the analysis of starting materials or potential byproducts in the synthesis of this compound. The derivatization of the aniline (B41778) group can be performed to increase its volatility and improve its chromatographic behavior on GC columns.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used in research to monitor the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, researchers can quickly assess the status of the reaction and determine its endpoint. The spots can be visualized under UV light.

Spectrometric Quantification Methods (e.g., UV-Vis, Mass Spectrometry)

Spectrometric methods are essential for the quantification and structural elucidation of this compound.

UV-Visible (UV-Vis) Spectroscopy : This technique is often used in conjunction with HPLC for the detection and quantification of this compound. The molecule exhibits characteristic absorbance maxima in the UV region due to its aromatic rings and conjugated system. This property allows for the development of quantitative analytical methods based on Beer-Lambert's law.

Mass Spectrometry (MS) : Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its identity. When coupled with chromatographic techniques like HPLC or GC, it allows for the sensitive and selective quantification of the compound in complex matrices. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Electrophoretic Methods in Research

While less commonly reported for this specific compound compared to chromatography, capillary electrophoresis (CE) could be a viable alternative for the analysis of this compound. CE offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. Method development would involve optimizing parameters like buffer pH, voltage, and capillary temperature to achieve the desired separation.

Stability Studies in Relevant Research Matrices

Stability studies are critical to understanding the chemical robustness of this compound in various research contexts. These studies are typically performed using stability-indicating HPLC methods. The compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. The resulting degradation products are then separated from the parent compound, and their structures can be elucidated using techniques like LC-MS/MS. This information is vital for determining appropriate storage conditions and for the development of stable formulations in a research setting.

For instance, a forced degradation study would involve exposing a solution of this compound to conditions like 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂. The samples would then be analyzed by a validated HPLC method to quantify the remaining parent compound and identify the major degradation products.

Potential Applications in Material Science and Supramolecular Chemistry Research

Use as Monomers or Cross-linkers in Polymer Synthesis Research

The bifunctional nature of 2-(4-Phenyl-1-piperazinyl)aniline, featuring a primary aromatic amine on the aniline (B41778) ring and a tertiary amine within the piperazine (B1678402) ring, makes it a viable candidate for use as both a monomer and a cross-linking agent in polymer synthesis. The aniline moiety can undergo oxidative polymerization to form polyaniline (PANI)-type structures, a well-known class of conducting polymers. nih.govmdpi.comrsc.org The presence of the bulky phenylpiperazine substituent on the aniline ring can be used to modify the polymer's properties, such as enhancing solubility in common organic solvents, which is a common challenge with unsubstituted PANI. nih.gov Research on other ortho-substituted aniline derivatives has shown that the nature of the substituent significantly impacts the morphology and electrical properties of the resulting polymer. rsc.org

The piperazine component also offers routes for polymerization and cross-linking. Piperazine and its derivatives have been successfully used as cross-linking agents to enhance the mechanical properties of polymers like polyimide (PI) aerogels. acs.org In one study, piperazine served as both a water-solubilizing agent for the polyamic acid (PAA) precursor and as a cross-linker during the subsequent imidization, improving the mechanical performance of the final aerogel. acs.org Furthermore, piperazine-based ligands have been noted for their application as catalysts in ring-opening polymerization (ROP). researchgate.net The nitrogen atoms in the piperazine ring can also be part of other polymerization schemes, such as in the synthesis of methacrylic side-chain polymers where a piperazine-containing chromophore is attached to a polymer backbone. nih.gov This versatility suggests that this compound could be incorporated into a variety of polymer architectures, imparting specific functionalities.

Supramolecular Assembly and Self-Organization Studies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined, higher-order structures. The this compound molecule contains several features conducive to supramolecular assembly. The N-H bonds of the aniline group and potential hydrogen bond acceptors in the piperazine ring can drive self-organization through hydrogen bonding.

Research has demonstrated the fabrication of hydrogels through the supramolecular self-assembly of copolymers derived from aniline and piperazine. ua.esresearchgate.net In these systems, positively-charged poly(aniline-co-piperazine) chains interact with negatively-charged polyelectrolytes like poly(styrene sulfonate) (PSS) via an oxidative polymerization method. ua.esresearchgate.net This process results in a three-dimensional network characteristic of a hydrogel, held together by non-covalent forces. ua.es The ability to control the monomer ratio between aniline and piperazine allows for tuning the properties of the resulting supramolecular material. ua.esresearchgate.net The formation of such materials highlights the potential of aniline-piperazine structures to act as building blocks for functional, self-organizing systems. ua.es In other research, phenyl-containing compounds have been used as monomers to construct physically cross-linked hydrogels where intermolecular hydrogen bonds and other interactions lead to properties like aggregation-induced emission (AIE). researchgate.net

Coordination Chemistry Research and Metal Complexation

The nitrogen atoms present in both the aniline and piperazine moieties of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Piperazine and its derivatives are known to form stable complexes with a variety of metal ions, acting as versatile building blocks for metal-organic frameworks and other coordination compounds. researchgate.net The substitution on the nitrogen atom of the piperazine ring can create unique binding possibilities with metal ions. researchgate.net

Similarly, aniline and its derivatives are widely used as ligands. Research on related structures demonstrates this potential. For instance, new coordination compounds of Mn(II), Fe(III), Co(II), and Ni(II) have been synthesized using a pyrazine (B50134) derivative ligand, where coordination occurs through azomethine and ring nitrogen atoms. nih.gov Other studies have reported the synthesis and characterization of transition metal complexes with ligands containing piperazine or other nitrogen-rich heterocyclic motifs. nih.govresearchgate.net These complexes often exhibit interesting properties and potential applications in catalysis and materials science. researchgate.net The ability of such ligands to bridge multiple metal centers is a valuable feature for creating coordination polymers with specific electronic or magnetic properties. researchgate.net Given these precedents, this compound could act as a bidentate or bridging ligand, coordinating with metal ions through the aniline nitrogen and one or both piperazine nitrogens.

Table 1: Examples of Metal Complexes with Related Ligand Structures
Ligand TypeMetal Ions ComplexedApplication/SignificanceReference
Piperazine DerivativesVarious Transition MetalsAntimicrobial, antioxidant, catalysis, DNA binding researchgate.net
4-Methylpiperazine-1-carbodithioateMn(II), Co(II), Zn(II)Antimicrobial activity nih.gov
Pyrazine DerivativeMn(II), Fe(III), Co(II), Ni(II)Biologically active coordination compounds nih.gov
1,2,4,5-TetrazinesVarious Transition MetalsCharge transfer, conductive coordination polymers researchgate.net
2-(4-nitrophenyl)-1H-benzimidazoleTransition MetalsCatalysis, medicinal chemistry researchgate.net

Conductive Polymer and Hydrogel Research

One of the most promising areas of application for this compound is in the development of conductive materials, specifically conductive polymers and hydrogels. ua.es Polyaniline (PANI) is a well-known intrinsic conducting polymer, and the aniline group in the subject compound provides a direct route to synthesize PANI derivatives. mdpi.comresearchgate.net

Significant research has been conducted on copolymers of aniline and piperazine, which have been used to create conductive hydrogels. ua.esresearchgate.netresearchgate.net These hydrogels are typically synthesized via supramolecular self-assembly through an oxidative polymerization process. ua.esresearchgate.net The resulting materials, such as poly(aniline-co-piperazine)@poly(styrene sulfonate) or poly(Ani-co-Pip)@PSS, exhibit both electrical conductivity and electroactivity under acidic conditions. ua.esresearchgate.net The inclusion of piperazine in the polymer backbone can influence the morphology, which in some cases results in a spongy and porous structure. researchgate.net

The conductivity of these copolymer systems is influenced by the nature of the counter-ions (dopants) used. researchgate.net Furthermore, the properties of these hydrogels can be enhanced by creating composites, for example by mixing them with carbon materials like Vulcan carbon black. ua.es Such hybrid materials have shown improved performance in applications like supercapacitors, delivering higher gravimetric capacitance compared to conventional hydrogel-based capacitors. ua.es The successful fabrication and promising electrochemical properties of these aniline-piperazine based materials underscore the potential of this compound as a monomer for advanced conductive hydrogels.

Table 2: Properties of Conductive Hydrogels Derived from Aniline and Piperazine
MaterialSwelling Ratio (%)Molar Ratio (Aniline:Piperazine)Key FindingApplicationReference
poly(Ani-co-Pip)@PSS-117.3Not SpecifiedExhibited electrical conductivity and electroactivityHybrid Supercapacitors ua.es
poly(Ani-co-Pip)@PSS-318.8Not SpecifiedExhibited electrical conductivity and electroactivityHybrid Supercapacitors ua.es
poly(Ani-co-Pip)@PSS-518.2Not SpecifiedExhibited electrical conductivity and electroactivityHybrid Supercapacitors ua.es
poly(Ani-co-Pip)/Vu@PSS-123.5Not SpecifiedEnhanced gravimetric capacitance by ~1.5 timesHybrid Supercapacitors ua.es
poly(Ani-co-Pip)/Vu@PSS-326.2Not SpecifiedEnhanced gravimetric capacitance by ~1.5 timesHybrid Supercapacitors ua.es
poly(Ani-co-Pip)/Vu@PSS-523.2Not SpecifiedEnhanced gravimetric capacitance by ~1.5 timesHybrid Supercapacitors ua.es

Future Research Directions and Emerging Opportunities

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The convergence of computational power and chemical science offers a transformative approach to drug discovery. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of novel molecules based on the 2-(4-phenyl-1-piperazinyl)aniline framework.

Future research will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Analysis: Advanced AI algorithms and artificial neural networks (ANNs) can be employed to build sophisticated QSAR models. nih.gov These models can elucidate the complex, non-linear relationships between the structural features of phenylpiperazine derivatives and their biological activities, such as receptor affinity or selectivity. nih.gov For instance, ANNs have been successfully used to analyze a series of phenylpiperazines to understand the structural requirements for selectivity between 5-HT1A and α1 receptors, leading to the design of new selective ligands. nih.gov

Generative Models for de novo Design: ML-based generative models can design entirely new molecules with desired pharmacological profiles. peerj.com By learning from existing libraries of active compounds, these models can propose novel this compound derivatives optimized for specific targets, improved potency, and better pharmacokinetic properties. peerj.com

Predictive Modeling: AI tools can predict various properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity), bioactivity, and synthetic accessibility. peerj.com This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, thereby reducing costs and accelerating the discovery pipeline. For example, computational models are being developed to predict the activity of compounds against specific targets, such as anti-diabetic peptides, which can be adapted for other chemical classes. peerj.com

Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Principles

While established methods for synthesizing piperazine-containing compounds exist, the future lies in developing more efficient, cost-effective, and environmentally benign synthetic routes.

Key areas of development include:

Mechanochemistry: The use of solvent-free or low-solvent techniques like ball-milling and liquid-assisted grinding (LAG) presents a green alternative to traditional solution-phase synthesis. researchgate.net These methods can lead to higher yields, shorter reaction times, and easier purification, as demonstrated in the synthesis of other heterocyclic compounds like hydantoins. researchgate.net

Catalytic Systems: There is an ongoing need to discover and optimize catalytic systems for key bond-forming reactions, such as the Buchwald-Hartwig amination, which is often used to construct the phenylpiperazine core. mdpi.com Research into using more abundant and less toxic metal catalysts or even metal-free catalytic systems is a significant trend.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety for hazardous reactions, and easier scalability. Applying flow chemistry to the multi-step synthesis of complex this compound derivatives could streamline their production.

Biocatalysis: The use of enzymes, such as laccases, for specific chemical transformations offers high selectivity under mild conditions. researchgate.net Exploring enzymatic routes for the synthesis or modification of phenylpiperazine precursors aligns with the principles of sustainable chemistry. researchgate.net

Identification and Characterization of New Biological Targets and Mechanistic Pathways

The this compound scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. Future research will undoubtedly uncover new therapeutic applications by identifying novel targets and elucidating their mechanisms of action.

Emerging opportunities include:

Multi-Target-Directed Ligands (MTDLs): For complex multifactorial diseases like Alzheimer's, a single-target approach is often insufficient. The design of MTDLs that can simultaneously modulate multiple targets is a promising strategy. nih.govnih.gov For example, derivatives have been designed to inhibit both cholinesterases (AChE and BChE) and amyloid-β aggregation, key pathological events in Alzheimer's disease. nih.govnih.gov

Novel Receptor Subtypes and Ion Channels: Research continues to identify new derivatives with high affinity for various receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) subtypes. nih.govnih.gov A significant area of future work involves exploring less-studied G-protein coupled receptors (GPCRs) and ion channels. For instance, a new class of inhibitors based on a nitrophenyl-piperazine structure has been identified for the Aedes aegypti Kir1 channel, a potential target for developing new insecticides to combat vector-borne diseases. nih.gov

Kinase Inhibition: Protein kinases are crucial regulators of cell function, and their dysregulation is implicated in cancer. nih.gov The quinazoline-piperazine framework has been explored for its potential as a kinase inhibitor, and future studies could focus on identifying specific kinases, such as cyclin-dependent kinase 8 (CDK8), that are targeted by this compound derivatives. nih.gov

Elucidation of Signaling Pathways: Understanding how these compounds modulate intracellular signaling is critical. Studies have shown that the neuropharmacological activity of some piperazine (B1678402) derivatives is mediated through serotonergic and GABAergic pathways. nih.gov Future research using advanced molecular and cellular biology techniques will provide deeper insights into the precise downstream effects of receptor binding. nih.gov

Development of Advanced Analytical Techniques for Complex Chemical Systems

The synthesis and biological evaluation of novel this compound derivatives rely heavily on sophisticated analytical methods for their characterization and analysis in complex biological matrices.

Future advancements will likely involve:

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for the unambiguous identification of novel compounds and their metabolites. mdpi.com Coupling HRMS with liquid chromatography (LC-MS) will remain a cornerstone for pharmacokinetic studies and metabolomics to understand how these compounds are processed in biological systems.

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for the complete structural elucidation of complex derivatives. mdpi.com Future applications may involve using in-cell NMR to study drug-target interactions in a more native environment.

Imaging Techniques: Advanced microscopy, such as confocal, atomic force, and scanning electron microscopy, can be used to visualize the effects of compounds at a cellular or subcellular level, for instance, in studying the inhibition of amyloid-β aggregation. nih.gov

Biosensor Development: The creation of novel biosensors could enable real-time monitoring of drug concentrations or their effects on specific biological targets in vitro and potentially in vivo, offering a dynamic view of their pharmacological activity.

Interdisciplinary Research Imperatives in the Broader Chemical Sciences

Maximizing the potential of the this compound scaffold requires a highly integrated and interdisciplinary approach, bridging gaps between traditionally distinct scientific fields.

Key imperatives include:

Medicinal Chemistry and Pharmacology: The close collaboration between synthetic chemists designing new molecules and pharmacologists evaluating their biological effects is fundamental. nih.govnih.gov This iterative cycle of design, synthesis, and testing is the engine of drug discovery. nih.gov

Computational and Experimental Chemistry: Integrating AI-driven design and predictive modeling with real-world synthesis and biological testing creates a powerful synergy. nih.govpeerj.com Computational chemists can guide experimental efforts, while experimental data provides the necessary feedback to refine and improve computational models.

Chemical Biology and Biochemistry: To identify new targets and understand mechanisms of action, the expertise of chemical biologists and biochemists is essential. nih.govnih.gov They provide the tools and assays needed to probe the interactions of these compounds with proteins, enzymes, and cellular pathways.

Materials Science and Pharmaceutical Science: For the development of effective therapeutics, research into drug formulation and delivery is critical. This involves collaboration with materials scientists to create novel drug delivery systems and with pharmaceutical scientists to study pharmacokinetics and ensure that the designed molecules can reach their intended targets in the body. researchgate.net

By fostering these interdisciplinary collaborations, the scientific community can continue to unlock the full potential of this compound and its derivatives, leading to new scientific insights and potentially groundbreaking therapeutic agents.

Table of Mentioned Compounds

Q & A

Q. What are the optimized synthetic routes for 2-(4-Phenyl-1-piperazinyl)aniline, and how do reaction parameters influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 4-chloronitrobenzene with 1-phenylpiperazine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by reduction of the nitro group to an amine using hydrogenation (Pd/C catalyst) or Fe/HCl . Key parameters affecting yield include:

  • Temperature : Higher temperatures (≥100°C) accelerate substitution but may increase side reactions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH) improves purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 280.2) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Q. How does the compound interact with biological targets, and what assays are used to validate activity?

The piperazine and aniline moieties enable interactions with serotonin/dopamine receptors and enzymes like monoamine oxidases. Standard assays include:

  • Radioligand binding assays (e.g., 5-HT₁A receptor affinity using [³H]-8-OH-DPAT).
  • Enzyme inhibition studies (e.g., MAO-B activity via spectrophotometric detection of H₂O₂) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance receptor selectivity?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring increases metabolic stability .
  • Piperazine substitution : Replacing phenyl with 4-fluorophenyl improves CNS penetration (logP optimization) .
  • QSAR modeling : Use computational tools (e.g., Schrödinger Suite) to predict binding affinities based on Hammett constants and steric parameters .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from variations in assay conditions (pH, temperature) or impurity profiles. Solutions include:

  • Orthogonal assays : Validate receptor binding with both radioligand and fluorescence polarization assays.
  • Stability studies : Monitor compound degradation under assay conditions via LC-MS .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological matrices?

  • pH-dependent degradation : The aniline group undergoes oxidation at pH > 7, forming nitro derivatives. Stabilize with antioxidants (e.g., ascorbic acid) .
  • Thermal stability : Storage at −20°C in amber vials minimizes decomposition (t½ > 6 months vs. t½ = 2 weeks at 25°C) .

Q. What methodologies optimize reaction scalability while maintaining regioselectivity?

  • Catalyst screening : Pd(OAc)₂/Xantphos improves coupling efficiency in Suzuki-Miyaura reactions for analogs .
  • Flow chemistry : Continuous flow reactors reduce side products in multi-step syntheses (residence time < 10 min) .

Q. How can molecular docking studies guide the design of derivatives with improved pharmacokinetics?

Docking against crystal structures (e.g., 5-HT₁A receptor, PDB: 7E2Z) identifies key interactions:

  • Hydrogen bonding : Between the aniline -NH₂ and Asp116.
  • π-π stacking : Piperazine phenyl group and Phe112 .
  • MD simulations : Predict blood-brain barrier permeability using COSMO-RS .

Q. What are the best practices for assessing the compound’s toxicity in preclinical studies?

  • In vitro cytotoxicity : MTT assay on HepG2 cells (IC₅₀ > 50 µM indicates low toxicity) .
  • Metabolite profiling : LC-MS/MS identifies hepatotoxic N-oxide metabolites .
  • hERG inhibition : Patch-clamp assays ensure no cardiac liability (IC₅₀ > 10 µM) .

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2-(4-Phenyl-1-piperazinyl)aniline
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2-(4-Phenyl-1-piperazinyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.